molecular formula C17H21N5O3 B7732138 2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B7732138
M. Wt: 343.4 g/mol
InChI Key: GQMVRGYPWTXIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core structure. Its molecular formula is inferred as C₂₀H₂₄N₆O₃ based on its substituents:

  • N-(2-Methoxyethyl): A methoxyethyl carboxamide substituent at position 3, balancing lipophilicity and solubility.

Its hydroxypropyl and methoxyethyl groups may optimize pharmacokinetic properties compared to analogs with bulkier or more lipophilic substituents .

Properties

IUPAC Name

2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-25-10-7-19-17(24)13-14-16(22(15(13)18)8-4-9-23)21-12-6-3-2-5-11(12)20-14/h2-3,5-6,23H,4,7-10,18H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVRGYPWTXIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by functionalization at specific positions to introduce the amino, hydroxypropyl, and methoxyethyl groups.

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable quinoxaline derivative and a pyrrole precursor under acidic or basic conditions.

    Final Assembly: The final step involves coupling the functionalized intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the quinoxaline core or the functional groups attached to it.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid derivatives.

Scientific Research Applications

2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrroloquinoxaline core is known to bind to active sites of enzymes, potentially inhibiting their activity. The hydroxypropyl and methoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and inferred properties of the target compound with analogs from the evidence:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Inferred Properties Reference
Target Compound 1-(3-hydroxypropyl), N-(2-methoxyethyl) C₂₀H₂₄N₆O₃ Hydroxypropyl, methoxyethyl, amine Enhanced solubility, moderate lipophilicity -
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(2-methoxybenzyl), N-(3-ethoxypropyl) C₂₄H₂₈N₆O₃ Ethoxypropyl, methoxybenzyl High lipophilicity, reduced solubility
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(3-methoxyphenyl) C₁₈H₁₅N₅O₂ Methoxyphenyl Moderate solubility, aromatic interactions
2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-methyl, N-benzyl C₂₀H₁₈N₆O Methyl, benzyl High membrane permeability, metabolic lability
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(hydroxybenzylideneamino) C₂₂H₂₁N₇O₃ Hydroxybenzylidene, methoxyethyl Chelation potential, enhanced rigidity
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 1-(4-aminophenyl), 3-cyano C₁₈H₁₃N₇ Aminophenyl, cyano Electron-withdrawing effects, increased reactivity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s 3-hydroxypropyl group improves aqueous solubility compared to analogs with ethoxypropyl () or methoxybenzyl groups (). However, it may be less soluble than the 3-carboxamide derivative in due to the latter’s polar hydroxybenzylidene substituent .
  • Lipophilicity : The N-(2-methoxyethyl) group provides moderate lipophilicity, favoring membrane permeability over more polar analogs (e.g., ) but less than benzyl- or methyl-substituted derivatives () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.